
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is an organometallic compound that features a rhodium ion coordinated to a cyclopropane carboxylate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the cyclopropane carboxylate ligand. This can be achieved through various methods, including:
Ligand Exchange Reactions: Rhodium complexes can be synthesized by exchanging ligands in a precursor rhodium complex with the desired cyclopropane carboxylate ligand.
Direct Coordination: The direct reaction of rhodium salts with the cyclopropane carboxylate ligand under controlled conditions.
Industrial Production Methods
Industrial production of such organometallic compounds often involves large-scale ligand exchange reactions or direct coordination methods, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the cyclopropane carboxylate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, hydrazine, or other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, or other carboxylates.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while substitution reactions may produce new rhodium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is studied for its catalytic properties. Rhodium complexes are known for their ability to catalyze various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology and Medicine
In biology and medicine, rhodium complexes are explored for their potential therapeutic applications. Some rhodium compounds have shown promise as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry
In industry, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers. Their unique reactivity and selectivity make them valuable catalysts in various industrial applications.
Mechanism of Action
The mechanism of action of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the cyclopropane carboxylate ligand. This coordination can influence the electronic properties of the rhodium center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.
Comparison with Similar Compounds
Similar Compounds
Rhodium Acetate: Another rhodium complex with acetate ligands.
Rhodium Chloride: A common rhodium complex with chloride ligands.
Rhodium Carbonyl Complexes: Rhodium complexes with carbonyl ligands.
Uniqueness
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is unique due to its specific ligand structure, which can impart distinct reactivity and selectivity compared to other rhodium complexes. The presence of the cyclopropane carboxylate ligand can influence the electronic and steric properties of the rhodium center, making it suitable for specific applications.
Properties
Molecular Formula |
C112H84O8Rh2 |
|---|---|
Molecular Weight |
1763.7 g/mol |
IUPAC Name |
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C28H22O2.2Rh/c4*29-26(30)28(25-18-16-22(17-19-25)21-10-4-1-5-11-21)20-27(28,23-12-6-2-7-13-23)24-14-8-3-9-15-24;;/h4*1-19H,20H2,(H,29,30);;/q;;;;2*+2/p-4/t4*28-;;/m0000../s1 |
InChI Key |
JTMGGQSKZDYMJC-KRWSPKMLSA-J |
Isomeric SMILES |
C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].[Rh+2].[Rh+2] |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


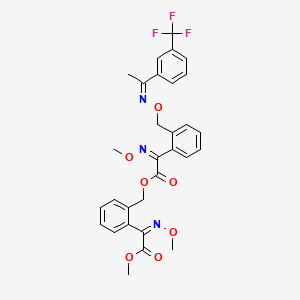
amine](/img/structure/B13435537.png)

![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
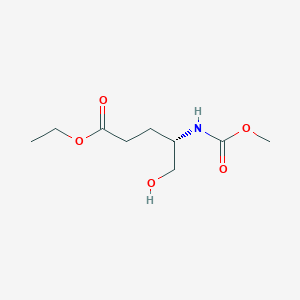
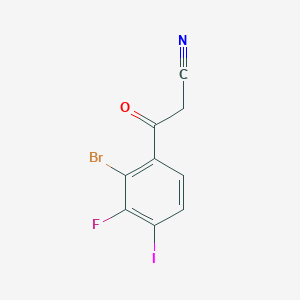


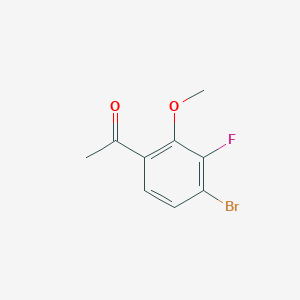
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
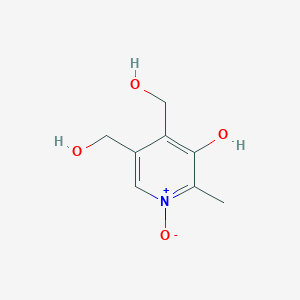
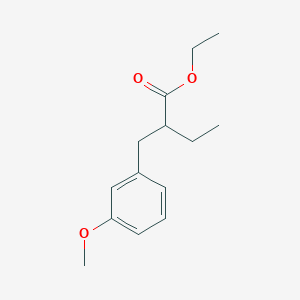

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
